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Compound of Interest

Compound Name: Tenivastatin calcium

Cat. No.: B1250655 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Tenivastatin calcium, a potent

inhibitor of HMG-CoA reductase. The document details its molecular structure, mechanism of

action, pharmacokinetic and pharmacodynamic properties, and the signaling pathways it

modulates. Detailed experimental protocols for key assays are also provided to facilitate further

research and development.

Molecular Structure and Properties
Tenivastatin is the active hydroxy acid form of the prodrug simvastatin. It is the calcium salt of

this active metabolite that is often used in research and pharmaceutical contexts.
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Property Value Reference

IUPAC Name

calcium bis((3R,5R)-7-

[(1S,2S,6R,8S,8aR)-8-(2,2-

dimethylbutanoyloxy)-2,6-

dimethyl-1,2,6,7,8,8a-

hexahydronaphthalen-1-

yl]-3,5-dihydroxyheptanoate)

[1]

Chemical Formula C₅₀H₇₈CaO₁₂ [1][2]

Molecular Weight 911.2 g/mol (anhydrous) [1]

CAS Number 151006-18-7 (anhydrous) [1]

SMILES String

CCC(C)(C)C(=O)O[C@H]1C--

INVALID-LINK--C)CC--

INVALID-LINK--

[O-])O)O">C@HC.CCC(C)

(C)C(=O)O[C@H]1C--

INVALID-LINK--C)CC--

INVALID-LINK--

[O-])O)O">C@HC.[Ca+2]

[2]

Mechanism of Action and Function
Tenivastatin calcium is a potent and reversible inhibitor of 3-hydroxy-3-methylglutaryl-

coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis

pathway.[3] By competitively inhibiting this enzyme, Tenivastatin blocks the conversion of HMG-

CoA to mevalonate, a crucial precursor for cholesterol synthesis.[4] This inhibition leads to a

decrease in intracellular cholesterol levels, which in turn upregulates the expression of low-

density lipoprotein (LDL) receptors on the surface of hepatocytes. This increased receptor

expression enhances the clearance of LDL cholesterol from the bloodstream, thereby lowering

total and LDL cholesterol levels.[5]

Beyond its primary lipid-lowering effects, Tenivastatin, like other statins, exhibits pleiotropic

effects that are independent of cholesterol reduction. These include anti-inflammatory,

antioxidant, and antithrombotic properties.
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Quantitative Pharmacological Data
The following tables summarize key quantitative data for Tenivastatin (simvastatin acid) and its

parent compound, simvastatin.

Table 3.1: In Vitro Potency

Parameter Value Cell/System Reference

Ki (HMG-CoA

Reductase)
0.1-0.2 nM Cell-free assays [6]

IC₅₀ (Cholesterol

Synthesis)
13.3 nM Rat H4II E cell (liver) [6]

IC₅₀ (Cholesterol

Synthesis)
15.6 nM

Human Hep G2 cell

(liver)
[6]

IC₅₀ (Cholesterol

Synthesis)
19.3 nM

Mouse L-M cell

(fibroblast)
[6]

IC₅₀ (Cell

Proliferation)
~8 µM

SKOV3 ovarian

cancer cells
[7]

IC₅₀ (Cell

Proliferation)
~10 µM

Hey ovarian cancer

cells
[7]

IC₅₀ (Cell

Proliferation)
~15 µM

ECC-1 endometrial

cancer cells
[3]

IC₅₀ (Cell

Proliferation)
~17 µM

Ishikawa endometrial

cancer cells
[3]

Table 3.2: Clinical Efficacy of Simvastatin (Parent Drug)
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Dosage
LDL-C
Reduction

Triglyceride
Reduction

HDL-C
Increase

Reference

20 mg/day -33.8% Not specified Not specified [8]

40 mg/day -39% -18% +12% [9][10]

80 mg/day -47%
Significant

reduction
Slight increase [11]

Table 3.3: Pharmacokinetic Parameters of Simvastatin (Parent Drug) in Healthy Korean

Volunteers (40 mg dose)

Parameter
Immediate-Release
(IR)

Controlled-Release
(CR)

Reference

Cmax (Simvastatin

Acid)
3.62 ng/mL 1.68 ng/mL [12]

Tmax (Simvastatin

Acid)
4.04 hours 10.33 hours [12]

t½ (Simvastatin Acid) 4.16 hours 11.41 hours [12]

Signaling Pathways
Tenivastatin's inhibition of HMG-CoA reductase and the subsequent reduction in isoprenoid

intermediates affect multiple downstream signaling pathways, contributing to its pleiotropic

effects.
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Figure 1. Inhibition of the Cholesterol Biosynthesis Pathway by Tenivastatin Calcium.

The reduction in isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl

pyrophosphate (GGPP), prevents the prenylation of small GTP-binding proteins like Rho, Rac,

and Ras. This disruption affects various cellular processes.
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Figure 2. Signaling Pathways Modulated by Tenivastatin Leading to Pleiotropic Effects.
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Experimental Protocols
Detailed methodologies for key experiments are provided below.

HMG-CoA Reductase Activity Assay
(Spectrophotometric)
This protocol is adapted from commercially available assay kits.

Objective: To determine the inhibitory activity of Tenivastatin calcium on HMG-CoA reductase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to

the oxidation of NADPH to NADP⁺ by HMG-CoA reductase during the conversion of HMG-CoA

to mevalonate.

Materials:

Tenivastatin calcium

Recombinant human HMG-CoA reductase

HMG-CoA substrate solution

NADPH

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4, 120 mM KCl, 1 mM EDTA, 5 mM

DTT)

96-well UV-transparent microplate

Microplate spectrophotometer

Procedure:

Reagent Preparation:

Prepare a stock solution of Tenivastatin calcium in a suitable solvent (e.g., DMSO) and

create serial dilutions in assay buffer.
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Prepare working solutions of HMG-CoA and NADPH in assay buffer.

Assay Setup (in a 96-well plate):

Blank wells: Add assay buffer and all reaction components except the enzyme.

Control wells (enzyme activity without inhibitor): Add assay buffer, NADPH, and HMG-

CoA.

Inhibitor wells: Add serial dilutions of Tenivastatin calcium, NADPH, and HMG-CoA.

Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

Reaction Initiation: Add HMG-CoA reductase to the control and inhibitor wells to start the

reaction.

Kinetic Measurement: Immediately place the plate in a microplate reader pre-set to 37°C and

measure the decrease in absorbance at 340 nm every 30 seconds for 10-20 minutes.

Data Analysis: Calculate the rate of NADPH consumption (decrease in A340/min). Determine

the percent inhibition for each Tenivastatin calcium concentration and calculate the IC₅₀

value.
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Figure 3. Experimental Workflow for HMG-CoA Reductase Inhibition Assay.
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Cellular Cholesterol Synthesis Assay
Objective: To measure the effect of Tenivastatin calcium on de novo cholesterol synthesis in a

cellular context.

Principle: Cells are incubated with a radiolabeled cholesterol precursor (e.g., [¹⁴C]-acetate).

The incorporation of the radiolabel into newly synthesized cholesterol is quantified.

Materials:

Cell line (e.g., HepG2)

Tenivastatin calcium

[¹⁴C]-acetate

Cell culture medium and reagents

Lipid extraction solvents (e.g., hexane:isopropanol)

Thin-layer chromatography (TLC) plates and developing solvents

Scintillation counter and fluid

Procedure:

Cell Culture: Plate cells and allow them to adhere and grow to a desired confluency.

Treatment: Treat cells with varying concentrations of Tenivastatin calcium for a specified

period (e.g., 24 hours).

Radiolabeling: Add [¹⁴C]-acetate to the culture medium and incubate for a defined time (e.g.,

2-4 hours).

Lipid Extraction: Wash the cells and extract total lipids using an appropriate solvent system.

Separation: Separate the extracted lipids by TLC.
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Quantification: Visualize the cholesterol spot, scrape it from the TLC plate, and quantify the

radioactivity using a scintillation counter.

Data Analysis: Normalize the radioactive counts to the protein content of the cell lysate.

Calculate the percent inhibition of cholesterol synthesis compared to untreated controls.

In Vivo Efficacy Study in a Hypercholesterolemic Animal
Model
Objective: To evaluate the lipid-lowering efficacy of Tenivastatin calcium in an animal model of

hypercholesterolemia.

Animal Model:

Rats or mice fed a high-cholesterol diet.

Genetically modified models (e.g., LDLR knockout mice).

Procedure:

Acclimatization and Diet Induction: Acclimatize animals and induce hypercholesterolemia

with a high-fat/high-cholesterol diet for a specified period.

Grouping and Treatment: Randomly assign animals to control and treatment groups.

Administer Tenivastatin calcium or vehicle control orally once daily for the duration of the

study.

Monitoring: Monitor body weight and food consumption regularly.

Blood Sampling: Collect blood samples at baseline and at the end of the study for lipid profile

analysis.

Lipid Profile Analysis: Measure total cholesterol, LDL-C, HDL-C, and triglycerides in serum or

plasma using enzymatic colorimetric assays.

Data Analysis: Compare the lipid profiles of the treatment groups to the control group to

determine the efficacy of Tenivastatin calcium.
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Conclusion
Tenivastatin calcium is a highly potent inhibitor of HMG-CoA reductase with well-established

efficacy in lowering LDL cholesterol. Its pleiotropic effects, mediated through the modulation of

various signaling pathways, suggest broader therapeutic potential beyond lipid management.

The experimental protocols provided herein offer a foundation for further investigation into the

nuanced mechanisms and applications of this important therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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